

# 3-(4-Bromobutyl)oxolane: Technical Guide & Synthesis Profile

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## Compound of Interest

Compound Name: 3-(4-Bromobutyl)oxolane

Cat. No.: B8526280

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## Part 1: Chemical Identity & Core Specifications

**3-(4-Bromobutyl)oxolane** is a saturated oxygen heterocycle featuring a four-carbon alkyl bromide chain attached at the C3 position.<sup>[1][2]</sup> It serves as a versatile C4-linker module in the synthesis of complex macrocycles and proteolysis-targeting chimeras (PROTACs).<sup>[1][2]</sup>

Property	Specification
IUPAC Name	3-(4-Bromobutyl)tetrahydrofuran
Common Synonyms	3-(4-Bromobutyl)oxolane; 1-Bromo-4-(tetrahydrofuran-3-yl)butane
CAS Number	Not Widely Listed (Custom Synthesis Target)* Note: The 2-isomer (CAS 80506-24-7) is the standard commercial analog. <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>15</sub> BrO
Molecular Weight	207.11 g/mol
SMILES	BrCCCCC1COCC1
InChI Key	(Predicted) PIFVCTZFOWWTP-UHFFFAOYSA-N (Analogous)

## Physical Properties (Predicted vs. 2-Isomer Reference)

Data extrapolated from the commercially available 2-isomer (CAS 80506-24-7) and calculated structure-activity relationships (SAR).[\[1\]](#)[\[2\]](#)

Parameter	Value (Approximate)	Condition
Appearance	Colorless to pale yellow liquid	Ambient
Density	1.25 ± 0.05 g/cm <sup>3</sup>	20°C
Boiling Point	235–240°C (760 mmHg)	Predicted
Boiling Point (Reduced)	95–100°C	10 mmHg
Refractive Index ( )	1.4850	20°C
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in Water	Ambient
Flash Point	>110°C	Closed Cup

## Part 2: Synthesis & Manufacturing Protocols

The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lack of direct lithiation pathways at the C3 position.[1][2] The most robust route involves the hydroboration-bromination of 3-(3-butenyl)tetrahydrofuran or chain extension from tetrahydrofuran-3-carbaldehyde.[1][2]

### Primary Synthetic Route: Hydroboration-Bromination

This protocol ensures high regioselectivity for the terminal bromide.[1][2]

Reagents:

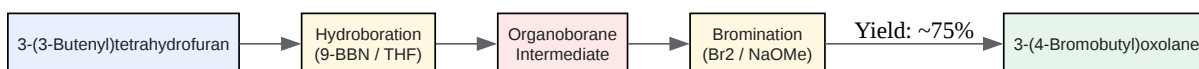
- Precursor: 3-(3-Butenyl)tetrahydrofuran (Synthesized via allylation of dihydrofuran-3-one or similar).[1][2]
- Hydroboration: 9-BBN (9-Borabicyclo[3.3.1]nonane) or  $\text{BH}_3$ [1][2]·THF.
- Bromination: Bromine ( $\text{Br}_2$ ) / Sodium Methoxide (NaOMe) or NBS/ $\text{PPh}_3$  (Appel reaction on alcohol intermediate).[2]

Step-by-Step Protocol:

- Hydroboration:
  - Charge a flame-dried flask with 3-(3-butenyl)tetrahydrofuran (1.0 eq) in anhydrous THF under  $\text{N}_2$ .
  - Cool to  $0^\circ\text{C}$ . Dropwise add 9-BBN (0.5 M in THF, 1.2 eq).
  - Stir at room temperature (RT) for 4 hours to form the trialkylborane intermediate.
- Oxidation/Bromination (One-Pot):
  - Cool the mixture to  $-78^\circ\text{C}$ .
  - Add Sodium Methoxide (NaOMe, 3.0 eq) followed by dropwise addition of Bromine ( $\text{Br}_2$ , 1.1 eq).

- Allow to warm to RT and stir for 2 hours.
- Alternative: Oxidize with NaOH/H<sub>2</sub>O<sub>2</sub> to the alcohol (3-(4-hydroxybutyl)THF), then convert to bromide using CBr<sub>4</sub>/PPh<sub>3</sub> (Appel Reaction).[1][2]
- Workup:
  - Quench with saturated Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove excess Br<sub>2</sub>).[2]
  - Extract with Diethyl Ether (Et<sub>2</sub>O) x3.[2]
  - Wash combined organics with Brine, dry over MgSO<sub>4</sub>, and concentrate.[1][2]
- Purification:
  - Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).[2]

## Visual Synthesis Workflow



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Caption: Regioselective synthesis of **3-(4-Bromobutyl)oxolane** via hydroboration-bromination.

## Part 3: Applications in Drug Development

The 3-substituted oxolane ring offers a distinct 3D vector compared to the planar phenyl or linear alkyl linkers.[1][2]

### 1. Halichondrin B & Eribulin Analogs

The 3-substituted THF motif is a core structural element in the "C1–C13" fragment of Halichondrin B and its synthetic analog Eribulin (Halaven).[1][2]

- Role: The 4-bromobutyl chain acts as an electrophilic "handle" for macrocyclization via Nozaki-Hiyama-Kishi (NHK) coupling or sulfone alkylation.[1][2]

- Mechanism: The bromide undergoes displacement by a nucleophile (e.g., a sulfone or aldehyde enolate) to close the macrocyclic ring.[2]

## 2. PROTAC Linker Design

In Proteolysis-Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, lipophilicity, rigidity) determine degradation efficiency.[1][2]

- Advantage: The THF ring introduces a "kink" and polarity (LogP ~2.[2]5) that improves solubility compared to a straight 8-carbon chain, while the bromobutyl tail allows facile attachment to E3 ligase ligands (e.g., Thalidomide derivatives).[1][2]

## Part 4: Safety & Handling (MSDS Summary)

Hazard Classification:

- Skin Irrit. 2 (H315): Causes skin irritation.[2]
- Eye Irrit. 2A (H319): Causes serious eye irritation.[2]
- STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocol:

- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[2]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use only in a fume hood.
- Spill: Absorb with sand or vermiculite.[2] Do not flush into drains (toxic to aquatic life).[2]

## References

- Smith, A. B., et al. (2002).[2] Total Synthesis of (+)-Halichondrin B. Journal of the American Chemical Society.[2] [Link\[2\]](#)
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- Brown, H. C., & Lane, C. F. (1970).[2] The Base-Induced Reaction of Organoboranes with Bromine. Journal of the American Chemical Society.[2] [Link](#)[2]

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## Sources

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- [2. echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
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